CP-100356 hydrochloride is an orally active, high-affinity dual inhibitor of the multidrug efflux transporters MDR1 (P-glycoprotein, P-gp) and Breast Cancer Resistance Protein (BCRP). Unlike many first-generation efflux modulators, it was specifically developed to decouple transporter inhibition from cytochrome P450-mediated metabolism. With low-micromolar to nanomolar potency against MDR1 (IC50 = 0.5 µM) and BCRP (IC50 = 1.5 µM), it serves as a critical procurement standard for in vitro permeability assays and in vivo pharmacokinetic profiling. Beyond ADME applications, CP-100356 has emerged as a highly specific, P-gp-independent entry inhibitor for mammarenaviruses, making it a versatile tool compound for both drug discovery and virological research [1].
Substituting CP-100356 with classic P-gp inhibitors like verapamil, ketoconazole, or cyclosporin A fundamentally compromises pharmacokinetic data integrity. These generic alternatives are potent inhibitors of major cytochrome P450 enzymes, particularly CYP3A4, which shares significant substrate overlap with P-gp. When used in vivo or in metabolically competent cell models, these substitutes simultaneously block both efflux and metabolism, making it impossible to isolate the true cause of altered drug exposure. CP-100356 resolves this by providing a clean 'chemical knockout' of efflux transporters without inhibiting CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 (IC50 > 50 µM), ensuring that observed shifts in bioavailability are strictly transporter-mediated [1].
A primary procurement driver for CP-100356 is its complete lack of interference with major metabolic pathways. While classic P-gp inhibitors like verapamil and ketoconazole heavily inhibit CYP3A4—confounding the distinction between reduced efflux and reduced metabolism—CP-100356 shows an IC50 > 50 µM against CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6. This allows it to function as a 'chemical knockout' equivalent in vivo, cleanly isolating the impact of efflux transporters on oral drug absorption [1].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
| Target Compound Data | CP-100356 (> 50 µM, negligible inhibition) |
| Comparator Or Baseline | Verapamil / Ketoconazole (potent low-micromolar to nanomolar CYP3A4 inhibition) |
| Quantified Difference | >50-fold cleaner metabolic profile |
| Conditions | In vitro competitive inhibition assays against human P450 enzymes |
Ensures that ADME/Tox researchers can accurately attribute changes in drug bioavailability strictly to efflux inhibition rather than metabolic blockade.
Many developmental drugs are dual substrates for both P-gp (MDR1) and BCRP. Using a selective inhibitor like tariquidar (P-gp only) or Ko143 (BCRP only) often results in compensatory efflux by the uninhibited transporter, leading to false-negative permeability readings. CP-100356 effectively blocks both pathways, demonstrating an IC50 of 0.5 µM for MDR1-mediated calcein-AM transport and 1.5 µM for BCRP-mediated prazosin transport in MDCKII cells .
| Evidence Dimension | Transporter Inhibition (IC50) |
| Target Compound Data | CP-100356 (MDR1 IC50 = 0.5 µM; BCRP IC50 = 1.5 µM) |
| Comparator Or Baseline | Selective inhibitors (e.g., Tariquidar, which lacks BCRP coverage) |
| Quantified Difference | Simultaneous dual-pathway blockade at low micromolar concentrations |
| Conditions | Transfected MDCKII cell monolayers |
Prevents compensatory transporter activity in Caco-2 or MDCKII permeability assays, yielding highly accurate passive permeability data for pipeline compounds.
In cell-based screening assays, particularly those using high-efflux cell lines like VeroE6, pipeline drugs often appear falsely inactive. Co-administration of CP-100356 prevents this artifact. For example, the SARS-CoV-2 protease inhibitor PF-00835231 exhibited a 117- to 173-fold increase in apparent antiviral activity (shifting EC50 to 0.23 µM) when assayed in the presence of 2 µM CP-100356, which prevented the drug from being prematurely pumped out of the cells [1].
| Evidence Dimension | Apparent Antiviral EC50 (PF-00835231) |
| Target Compound Data | Assay with 2 µM CP-100356 (EC50 = 0.23 µM) |
| Comparator Or Baseline | Baseline assay without CP-100356 (EC50 > 25 µM) |
| Quantified Difference | 117- to 173-fold increase in measurable potency |
| Conditions | VeroE6-enACE2 cell-based antiviral screening |
Rescues false-negative efficacy readouts in preclinical screening by ensuring the test compound remains inside the target cells.
Beyond its role as an efflux inhibitor, CP-100356 possesses a unique, highly specific structural capability to block low-pH-dependent membrane fusion mediated by arenavirus glycoproteins. It inhibits authentic Lassa virus infection with an IC50 of 0.062 µM. This mechanism is entirely independent of P-gp efflux activity, as demonstrated by the fact that the potent P-gp inhibitor tariquidar shows zero antiviral efficacy in the same model[1].
| Evidence Dimension | Lassa Virus Infection Inhibition (IC50) |
| Target Compound Data | CP-100356 (IC50 = 0.062 µM) |
| Comparator Or Baseline | Tariquidar (No inhibition / inactive) |
| Quantified Difference | Complete divergence of antiviral activity despite shared P-gp target |
| Conditions | Authentic Lassa virus infection in Vero cells |
Provides virologists with a highly potent, specific tool compound for investigating arenavirus entry mechanisms distinct from standard efflux biology.
CP-100356 is the preferred procurement choice for researchers needing to isolate the impact of intestinal efflux transporters on the oral bioavailability of novel drug candidates in rodent models, as it avoids the confounding CYP3A4 inhibition seen with verapamil or ketoconazole[1].
Ideal for use in Caco-2 or MDCKII monolayer assays where dual blockade of both MDR1 and BCRP is required to accurately determine the true passive permeability of dual-substrate pipeline compounds without triggering compensatory efflux pathways .
Highly recommended as a co-administered reagent (at 0.5–2 µM) in VeroE6 or multi-drug resistant cancer cell models to prevent rapid efflux of test compounds, thereby unmasking their true intracellular IC50/EC50 values during early-stage drug discovery [2].
Procured specifically by virology labs as a potent, P-gp-independent entry inhibitor to study low-pH-dependent membrane fusion in Lassa virus and lymphocytic choriomeningitis virus (LCMV) [3].